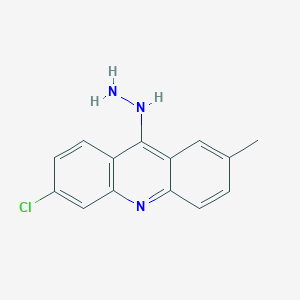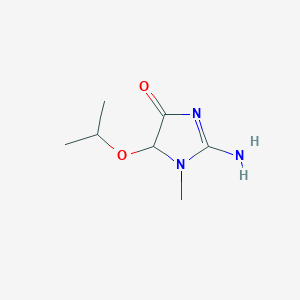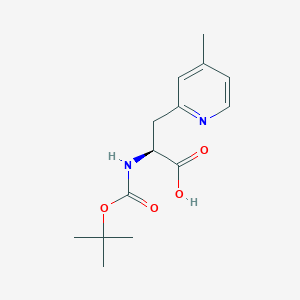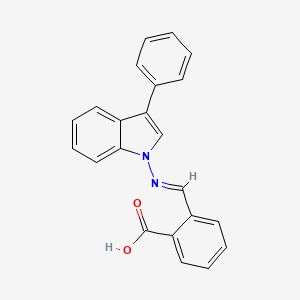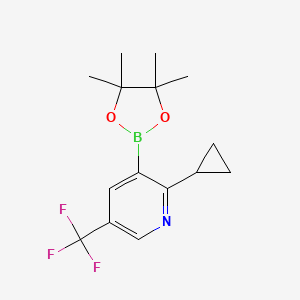![molecular formula C13H17N3O3S B15218281 1-[2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-6-yl]propan-1-one CAS No. 88599-79-5](/img/structure/B15218281.png)
1-[2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-6-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)propan-1-one is a complex organic compound featuring a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. This particular compound is characterized by the presence of an amino group, an isopropylsulfonyl group, and a propanone moiety, making it a unique entity in the realm of benzimidazole derivatives.
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-amino-1H-benzimidazole with isopropylsulfonyl chloride under basic conditions, followed by the introduction of the propanone group through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often employing hydrogenation catalysts, can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amino group, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., alkyl halides). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)propan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for research in enzyme inhibition and receptor binding studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)propan-1-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved in its action can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
When compared to other benzimidazole derivatives, 1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)propan-1-one stands out due to its unique combination of functional groups. Similar compounds include:
2-Amino-1H-benzimidazole: Lacks the isopropylsulfonyl and propanone groups, resulting in different chemical properties and biological activities.
1-(2-Amino-1-(methylsulfonyl)-1H-benzo[d]imidazol-6-yl)propan-1-one: Similar structure but with a methylsulfonyl group instead of an isopropylsulfonyl group, leading to variations in reactivity and potency.
1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)ethan-1-one: Contains an ethanone group instead of a propanone group, affecting its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
88599-79-5 |
|---|---|
Molekularformel |
C13H17N3O3S |
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
1-(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)propan-1-one |
InChI |
InChI=1S/C13H17N3O3S/c1-4-12(17)9-5-6-10-11(7-9)16(13(14)15-10)20(18,19)8(2)3/h5-8H,4H2,1-3H3,(H2,14,15) |
InChI-Schlüssel |
WQTYHMDAKFQHMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=CC2=C(C=C1)N=C(N2S(=O)(=O)C(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


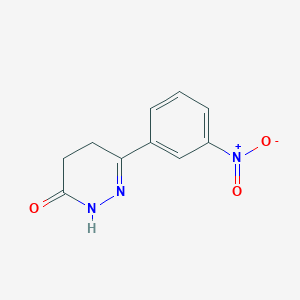

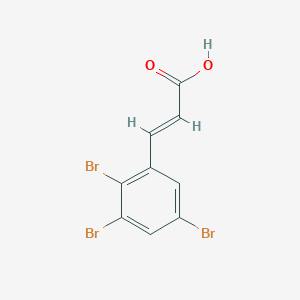
![tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15218220.png)
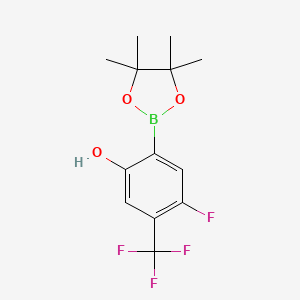
![(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B15218238.png)

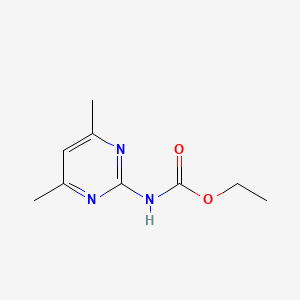
![2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid](/img/structure/B15218257.png)
